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molecular formula C9H11NO2 B8754149 Methyl 5-ethylpyridine-3-carboxylate

Methyl 5-ethylpyridine-3-carboxylate

Cat. No. B8754149
M. Wt: 165.19 g/mol
InChI Key: SVJRFDLLBQTDOV-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of methyl 5-bromopyridine-3-carboxylate (10.0 g, 46.29 mmol) in anhydrous dioxane (100 mL) at room temperature was added (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (677 mg, 0.925 mmol). Then, diethylzinc (5.71 g, 38 mL, 46.29 mmol, 15% solution in toluene) was added dropwise. The reaction mixture was heated at 70° C. for 45 minutes, then cooled to room temperature and quenched with MeOH. The mixture was extracted with ethyl acetate (2×250 mL) and washed with water, 0.1 N HCl, and brine. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated, and the residue was purified by CombiFlash using 0-30% ethyl acetate and hexane to provide methyl 5-ethylpyridine-3-carboxylate as a yellow oil (4.20 g, 55% yield); 1H NMR (400 MHz, CDCl3): δ 1. (t, 3H), 1.45 (t, 3H), 2.78 (q, 2H), 3.99 (s, 3H), 8.15 (s, 1H), 8.65 (s, 1H), 8.89 (s, 1H); M+ 165.1.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[N:6][CH:7]=1.[CH2:12]([Zn]CC)[CH3:13]>O1CCOCC1>[CH2:12]([C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[N:6][CH:7]=1)[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(=O)OC
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
677 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)[Zn]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with MeOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×250 mL)
WASH
Type
WASH
Details
washed with water, 0.1 N HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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